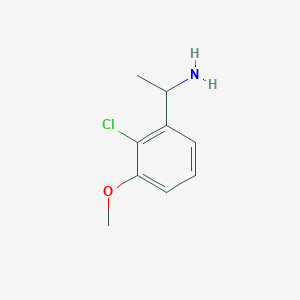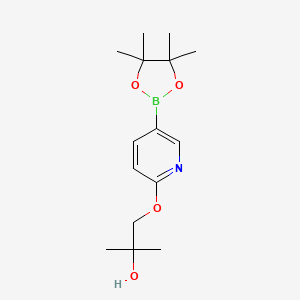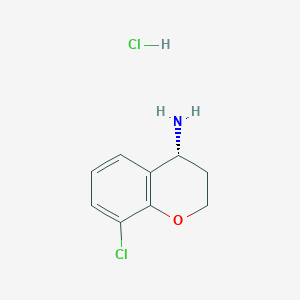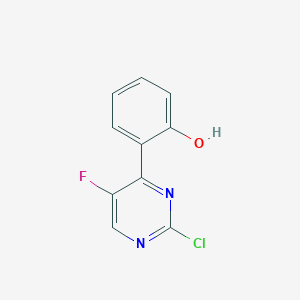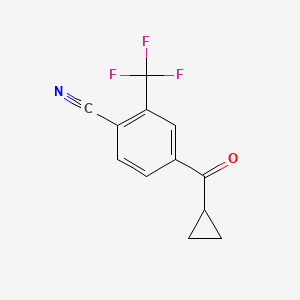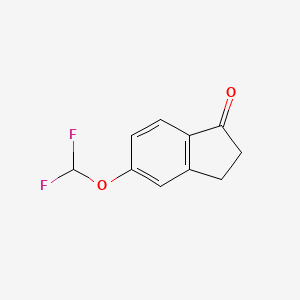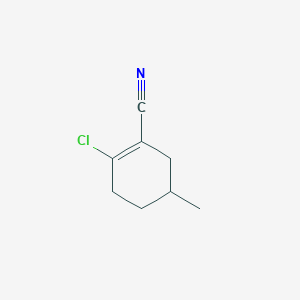
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . This compound is a cyclohexene derivative, characterized by the presence of a chlorine atom and a nitrile group attached to the cyclohexene ring. It is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
準備方法
The synthesis of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclohex-1-ene-1-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
化学反応の分析
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R) to form corresponding substituted products.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents and drug candidates.
作用機序
The mechanism of action of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chlorine atom and the nitrile group, which can participate in various chemical reactions. These functional groups enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
類似化合物との比較
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical reactivity and applications.
2-Chloro-5-methylcyclohex-1-ene-1-ol: This compound has a hydroxyl group instead of a nitrile group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications .
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-chloro-5-methylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h6H,2-4H2,1H3 |
InChIキー |
IQGIYRNDJOWRBG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C(C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
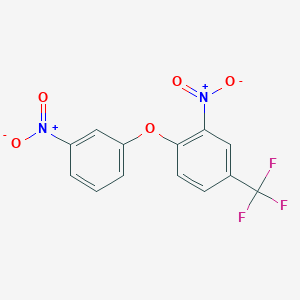
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)


![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
